molecular formula C8H6N2O3 B1449167 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1513964-21-0

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1449167
M. Wt: 178.14 g/mol
InChI Key: OSBOYPZOISKQRA-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Furan synthesis reaction mechanisms have been investigated and proposed in many studies . The further oligomerization proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Chemical Synthesis and Compound Formation

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. The compound has been utilized in the formation of pyrazole-3-carboxylic acid-hydrazides and pyrazolopyridazine derivatives through reactions with different hydrazines and phenylhydrazine, respectively. These reactions are crucial for creating compounds with potential applications in various fields, including medicinal chemistry (Ilhan, Sarıpınar, & Akçamur, 2005).

Catalytic Synthesis and Antioxidant Potential

Recent studies have shown the catalytic synthesis of chalcone derivatives containing the 3-(furan-3-yl)-1H-pyrazole moiety, demonstrating their potential as powerful antioxidant agents. The use of TiO2-ZnS in ethanol under reflux conditions facilitated the synthesis of these compounds, which showed significant in vitro antioxidant activity. This highlights the compound's role in developing novel antioxidants with potential therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).

Heterocyclic Moieties and Schiff Bases

The compound has also been used to synthesize novel chitosan Schiff bases with heterocyclic moieties, showcasing its versatility in chemical synthesis. These Schiff bases were evaluated for their antimicrobial activity against various microorganisms, including bacteria and fungi. The results indicated that the antimicrobial activity varied depending on the Schiff base moiety, underlining the importance of structural variation in determining biological activity (Hamed et al., 2020).

Molecular Modeling and ADMET Studies

The compound has been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), QSAR (Quantitative Structure-Activity Relationship), and molecular modeling studies. These studies aim to understand the compound's pharmacokinetic properties and its interactions at the molecular level, which are essential for drug development processes. Such studies provide insights into the compound's potential as a pharmacological agent and its safety profile (Prabakaran, Manivarman, & Bharanidharan, 2021).

Safety And Hazards

Furan compounds can be hazardous. They can cause skin irritation and serious eye irritation. It’s important to handle these compounds with care, using protective equipment and following safety guidelines .

Future Directions

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are part of this change .

properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBOYPZOISKQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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